Methyl [(2R,5S)-5-dodecyloxolan-2-yl]acetate
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Overview
Description
Methyl [(2R,5S)-5-dodecyloxolan-2-yl]acetate is a chemical compound with a complex structure that includes a dodecyl chain and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(2R,5S)-5-dodecyloxolan-2-yl]acetate typically involves the reaction of dodecanol with oxirane in the presence of an acid catalyst to form the oxolane ring. This intermediate is then esterified with methyl acetate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of microreactor technology can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl [(2R,5S)-5-dodecyloxolan-2-yl]acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Oxidation: The dodecyl chain can be oxidized to form various oxidized derivatives.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Produces dodecanol and acetic acid.
Oxidation: Produces oxidized derivatives of the dodecyl chain.
Substitution: Produces substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl [(2R,5S)-5-dodecyloxolan-2-yl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [(2R,5S)-5-dodecyloxolan-2-yl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. The dodecyl chain can insert into lipid membranes, affecting membrane properties and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simpler ester with similar reactivity but lacking the dodecyl chain.
Dodecyl acetate: Similar structure but without the oxolane ring.
Oxolane derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
Methyl [(2R,5S)-5-dodecyloxolan-2-yl]acetate is unique due to its combination of a long dodecyl chain and an oxolane ring, which imparts distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
62136-62-3 |
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Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 2-[(2R,5S)-5-dodecyloxolan-2-yl]acetate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-17-14-15-18(22-17)16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m0/s1 |
InChI Key |
XWKBFKNORZBBMA-ZWKOTPCHSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@H]1CC[C@@H](O1)CC(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCC1CCC(O1)CC(=O)OC |
Origin of Product |
United States |
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